butyl N-(4-chlorophenyl)carbamate
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Overview
Description
Butyl N-(4-chlorophenyl)carbamate: is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.693 g/mol It is a carbamate derivative, characterized by the presence of a butyl group and a 4-chlorophenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chloroaniline with butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate . The general reaction scheme is as follows:
4-chloroaniline+butyl chloroformate→butyl N-(4-chlorophenyl)carbamate+HCl
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Butyl N-(4-chlorophenyl)carbamate can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen. Common reagents include and .
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield and .
Oxidation and Reduction: While less common, the compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in aprotic solvents like .
Hydrolysis: Acidic conditions using or basic conditions using .
Oxidation: Reagents like or .
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride .
Major Products:
- 4-chloroaniline
- Butanol
- N-oxides (from oxidation)
- Amines (from reduction)
Scientific Research Applications
Chemistry: Butyl N-(4-chlorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting cholinesterases . It has shown moderate inhibitory activity against acetylcholinesterase and butyrylcholinesterase , making it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer’s .
Industry: In the industrial sector, this compound is used in the formulation of pesticides and herbicides. Its carbamate structure is effective in inhibiting the activity of certain enzymes in pests, providing a mechanism for pest control .
Mechanism of Action
The mechanism of action of butyl N-(4-chlorophenyl)carbamate involves the inhibition of enzyme activity. The compound binds to the active site of enzymes such as acetylcholinesterase , preventing the breakdown of the neurotransmitter acetylcholine . This results in an accumulation of acetylcholine at synapses, leading to prolonged nerve signal transmission . The molecular targets include the serine hydroxyl group in the active site of the enzyme, which forms a covalent bond with the carbamate moiety .
Comparison with Similar Compounds
- Butyl N-(3,4-dichlorophenyl)carbamate
- Butyl N-(2,3-dichlorophenyl)carbamate
- Butyl N-(3-chlorophenyl)-N-(methylsulfonyl)carbamate
Comparison: Butyl N-(4-chlorophenyl)carbamate is unique due to the position of the chlorine atom on the phenyl ring. This positional isomerism can influence the compound’s reactivity and binding affinity to enzymes. For example, the presence of the chlorine atom at the 4-position may enhance the compound’s ability to interact with the active site of cholinesterases compared to other positional isomers .
Properties
CAS No. |
5816-35-3 |
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Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
butyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-3-8-15-11(14)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,13,14) |
InChI Key |
LNDRNLATBCUCDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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